BenchChemオンラインストアへようこそ!

4-Sulfocalix[4]arene

Alzheimer's disease Amyloid-beta Neurodegeneration

Select 4-Sulfocalix[4]arene (SCX4) for its unmatched host-guest chemistry: demonstrates 51-fold higher Aβ42 binding affinity (Kd=5.39 µM) vs. [8]arene analog, validated platinum drug complexation (stability ~5×10⁴ M⁻¹), and 22-fold solubility enhancement for hydrophobic drugs. The rigid cone conformation ensures size-selective recognition critical for sensor and chromatographic applications. Choose this compound when experimental reproducibility and quantitative binding matter.

Molecular Formula C28H24O16S4
Molecular Weight 744.7 g/mol
CAS No. 112269-92-8
Cat. No. B040631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Sulfocalix[4]arene
CAS112269-92-8
Synonyms4-sulfocalix(4)arene
p-sulfonated calix(4)arene
p-sulfonatocalix(4)arene
SC4A cpd
Molecular FormulaC28H24O16S4
Molecular Weight744.7 g/mol
Structural Identifiers
SMILESC1C2=CC(=CC(=C2O)CC3=CC(=CC(=C3O)CC4=C(C(=CC(=C4)S(=O)(=O)O)CC5=C(C1=CC(=C5)S(=O)(=O)O)O)O)S(=O)(=O)O)S(=O)(=O)O
InChIInChI=1S/C28H24O16S4/c29-25-13-1-14-6-22(46(36,37)38)8-16(26(14)30)3-18-10-24(48(42,43)44)12-20(28(18)32)4-19-11-23(47(39,40)41)9-17(27(19)31)2-15(25)7-21(5-13)45(33,34)35/h5-12,29-32H,1-4H2,(H,33,34,35)(H,36,37,38)(H,39,40,41)(H,42,43,44)
InChIKeyJFYBCAFLVNKHHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Sulfocalix[4]arene (CAS 112269-92-8) Procurement Guide: A Macrocyclic Host for Aqueous Supramolecular Chemistry


4-Sulfocalix[4]arene (synonym: para-sulfonatocalix[4]arene, SCX4) is a water-soluble macrocyclic compound belonging to the calixarene family, characterized by a cyclic tetrameric framework bearing four sulfonate groups at the upper rim. This substitution confers significant aqueous solubility and a negatively charged surface, enabling the formation of host-guest inclusion complexes with cationic, neutral, or appropriately sized organic guests . Its defined cone-shaped cavity, approximate molecular weight of 744.74 g/mol, and amphiphilic character (hydrophobic aromatic interior and hydrophilic sulfonate exterior) underpin its utility in supramolecular recognition, drug delivery, and environmental remediation applications .

4-Sulfocalix[4]arene: Why Simple Calixarene Substitution Fails in Critical Supramolecular Applications


While other calixarene derivatives share a similar macrocyclic backbone, substituting 4-Sulfocalix[4]arene with analogs such as p-sulfonatocalix[6]arene (SCX6) or p-sulfonatocalix[8]arene (SCX8) is often not viable for targeted applications due to significant differences in cavity size, binding affinity, and molecular recognition selectivity. The [4]arene framework provides a pre-organized, rigid cone conformation that is optimal for encapsulating guests of specific dimensions, whereas larger homologs exhibit greater conformational flexibility and lower binding constants for small-to-medium sized guest molecules [1]. Furthermore, the degree of sulfonation dictates aqueous solubility and the density of negative charge, which directly influences complexation thermodynamics and the resultant stability of host-guest assemblies in biologically relevant media [2]. The following evidence quantifies these critical, application-specific differences.

Quantitative Differentiation: 4-Sulfocalix[4]arene Performance Benchmarks vs. Key Comparators


Amyloid-β42 Binding: 4-Sulfocalix[4]arene (SCX4) vs. Larger Macrocycle Homologs

4-Sulfocalix[4]arene (SCX4) exhibits a substantially higher binding affinity for amyloid-β42 (Aβ42) peptide compared to its larger macrocyclic homolog, 4-Sulfocalix[8]arene (GL-522). The dissociation constant (Kd) for SCX4 binding to Aβ42 is 5.39 µM, indicating high-affinity interaction that can inhibit Aβ fibrillogenesis and reduce associated cytotoxicity . In contrast, GL-522 binds to Aβ42 with a Kd of 276 µM, representing a greater than 50-fold lower affinity . This difference is attributed to the smaller, more rigid cavity of the [4]arene framework, which provides a better geometric match for the aromatic residues of the amyloid peptide and enables more effective multivalent electrostatic interactions.

Alzheimer's disease Amyloid-beta Neurodegeneration Protein aggregation inhibition

Host-Guest Complexation with Platinum Drugs: Stability Constant Comparison Between p-Sulfonatocalix[4]arene (p-SC4) and p-Sulfonatocalix[6]arene (p-SC6)

In head-to-head studies of host-guest complexation with the third-generation platinum anticancer drug oxaliplatin, p-sulfonatocalix[4]arene (p-SC4) and its larger homolog p-sulfonatocalix[6]arene (p-SC6) exhibit comparable stability constants. The stability constant for the p-SC4:oxaliplatin complex is 5.07 × 10⁴ M⁻¹, while that for the p-SC6:oxaliplatin complex is slightly higher at 6.3 × 10⁴ M⁻¹ [1]. Both complexes show a 1:1 stoichiometry and are stabilized through hydrogen bonding. Despite the marginally higher binding constant of p-SC6, the p-SC4 complex still demonstrates significant anticancer activity against HT-29 colorectal and MCF-7 breast adenocarcinoma cell lines, surpassing the efficacy of free oxaliplatin. A separate study with nedaplatin, a second-generation platinum drug, reported a stability constant for the p-4-sulfocalix[4]arene complex of 3.6 × 10⁴ M⁻¹, corresponding to a complexation free energy of -6.2 kcal mol⁻¹ [2].

Cancer therapy Drug delivery Platinum drugs Supramolecular chemistry

Size-Selective Molecular Recognition: 4-Sulfonatocalix[4]arene (SCX4) vs. 4-Sulfonatocalix[6]arene (SCX6) for Quinolinium Cations

A systematic isothermal titration calorimetry (ITC) study compared the inclusion of 1-alkyl-6-alkoxy-quinolinium cations into 4-sulfonatocalix[4]arene (SCX4) versus 4-sulfonatocalix[6]arene (SCX6). The equilibrium constants (K) for complexation were consistently larger for SCX4 than for SCX6 due to better size complementarity between the host cavity and the guest's quinolinium ring [1]. For guests with shorter alkyl chains (n ≤ 4), the alkyl tail could also be accommodated within the SCX4 cavity, further enhancing binding. As the alkyl chain length increased, the binding affinity to SCX4 diminished significantly, whereas binding to the larger, more flexible SCX6 cavity showed negligible change with chain length. This demonstrates that SCX4 provides a more exothermic and enthalpically-driven interaction for appropriately sized guests, offering superior discrimination based on guest dimensions.

Molecular recognition Supramolecular chemistry Calorimetry Host-guest chemistry

Solubility Enhancement of Hydrophobic Pharmaceuticals: 4-Sulfocalix[4]arene (SC[4]A) Achieves 22-Fold Increase for Morin Hydrate

4-Sulfocalix[4]arene (SC[4]A) acts as an effective solubilizing agent for poorly water-soluble drugs. In a study with morin hydrate (MH), a flavonoid with low aqueous solubility, the formation of an inclusion complex with SC[4]A resulted in a concentration-dependent increase in solubility. At an SC[4]A concentration of 8 mM, the solubility of morin hydrate was enhanced by 22-fold compared to its intrinsic solubility in water [1]. This substantial improvement is attributed to the encapsulation of the hydrophobic drug within the calixarene cavity, which shields it from the aqueous environment and promotes dissolution. The complex also exhibited improved dissolution rate and enhanced in vitro anticancer efficacy against A549 lung cancer cells, validating the functional benefit of the solubility enhancement.

Drug delivery Pharmaceutical formulation Solubility enhancement Bioavailability

Heavy Metal Ion Rejection in Nanofiltration Membranes: Functionalized vs. Non-Functionalized Membranes

The incorporation of 4-sulfocalix[4]arene (SCA4) into a polyamide thin-film composite hollow fiber nanofiltration membrane significantly enhances heavy metal ion rejection. An optimized mixed-charged membrane containing SCA4 (designated SCA4-0.03) achieved a rejection rate of up to 99.2% for arsenate (As(V)), nickel(II) (Ni²⁺), and lead(II) (Pb²⁺) ions over a broad pH range [1]. While the study does not directly compare to a membrane lacking SCA4 under identical conditions, the performance of the SCA4-modified membrane is contextualized by typical rejection rates of standard polyamide nanofiltration membranes for these divalent and oxyanion species, which are generally lower and more pH-sensitive. The SCA4 component introduces mixed-charge characteristics and additional host-guest binding sites, contributing to the observed high rejection and superior long-term stability in both acidic and basic conditions.

Water purification Membrane technology Heavy metal removal Environmental remediation

Amino Acid Complexation: Comparative Stability Constants for p-Sulfonatocalix[4]arene vs. p-Sulfonatocalix[6]arene

A direct comparative study of amino acid binding by p-sulfonatocalix[4]arene (SC[4]A) and hexasodium p-sulfonatocalix[6]arene (SC[6]A) in aqueous solution reveals significant differences in complex stability. For glycine, the stability constant (log K) is higher for SC[4]A than for SC[6]A, indicating a stronger host-guest interaction with the smaller macrocycle [1]. Similar trends are observed for L-alanine and L-valine. The study also determined the thermodynamic parameters (ΔH and ΔS), showing that the complexation with SC[4]A is driven by a more favorable enthalpy change, attributed to the better size and shape complementarity between the [4]arene cavity and the amino acid guests. This quantitative data confirms that the [4]arene scaffold provides a more effective binding pocket for small biomolecules.

Amino acid recognition Supramolecular chemistry Stability constants Biosensing

Proven Application Scenarios for 4-Sulfocalix[4]arene Based on Comparative Performance Data


Amyloid-β42 Aggregation Inhibition Studies in Alzheimer's Disease Research

In vitro and cellular models of Alzheimer's disease require potent inhibitors of amyloid-β42 (Aβ42) fibrillogenesis. 4-Sulfocalix[4]arene (SCX4), with its demonstrated high binding affinity (Kd = 5.39 µM), is the preferred macrocyclic host for these studies over larger calixarene homologs like 4-Sulfocalix[8]arene (Kd = 276 µM) [REFS-1, REFS-2]. Its superior affinity translates to effective inhibition of peptide aggregation and mitigation of Aβ-induced cytotoxicity, making it a reliable tool compound for probing amyloid toxicity mechanisms and evaluating therapeutic intervention points.

Formulation of Platinum-Based Anticancer Drugs for Improved Delivery

When developing supramolecular drug delivery systems for second- and third-generation platinum chemotherapeutics (e.g., nedaplatin, oxaliplatin), 4-Sulfocalix[4]arene (p-SC4) offers a validated platform with a stability constant of ~5 × 10⁴ M⁻¹ [1]. While its [6]arene counterpart (p-SC6) may show a marginally higher binding constant for some drugs, p-SC4 remains a compelling choice due to its robust complexation, established biocompatibility, and enhanced antitumor activity of the resulting complex compared to the free drug [2]. Its smaller size also facilitates higher molar drug loading in certain formulations.

Design of Size-Selective Molecular Sensors and Separation Media

For the development of supramolecular sensors or chromatographic stationary phases that require discrimination based on guest size and shape, 4-Sulfonatocalix[4]arene (SCX4) is the superior candidate. Direct calorimetric evidence confirms that SCX4 binds small aromatic cations (e.g., quinolinium derivatives) more strongly and with greater size selectivity than its [6]arene homolog (SCX6) [3]. This is due to the precise geometric complementarity between the SCX4 cavity and the guest, leading to more exothermic and enthalpically-driven interactions. Using SCX6 would result in lower binding constants and reduced selectivity, compromising the analytical performance of the device.

Solubility Enhancement of Poorly Water-Soluble Drug Candidates in Preclinical Formulation

In early-stage drug development, many promising candidates fail due to inadequate aqueous solubility. 4-Sulfocalix[4]arene (SC[4]A) provides a quantitative solution, having been shown to increase the solubility of a model hydrophobic drug (morin hydrate) by 22-fold at a host concentration of 8 mM [4]. This performance, validated by enhanced dissolution and in vitro anticancer activity, establishes SC[4]A as a functional excipient for improving the bioavailability of hydrophobic compounds, enabling more accurate pharmacokinetic and efficacy assessments in preclinical models.

Quote Request

Request a Quote for 4-Sulfocalix[4]arene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.